molecular formula C11H9IN2O3 B1520420 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid CAS No. 1179674-26-0

3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Cat. No.: B1520420
CAS No.: 1179674-26-0
M. Wt: 344.1 g/mol
InChI Key: GYNVBDWLTVCMBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid ( 1179674-26-0) is a high-value chemical building block with a molecular formula of C 11 H 9 IN 2 O 3 and a molecular weight of 344.10 g/mol . Its structure features a 1,3,4-oxadiazole ring linked to a 2-iodophenyl substituent and a terminal propanoic acid chain, making it a versatile scaffold for chemical synthesis and materials science research. This compound is primarily used as a key pharmaceutical intermediate and a ligand in the development of novel materials, including Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs) . The presence of the iodine atom at the ortho position of the phenyl ring offers a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the creation of more complex molecular architectures. The carboxylic acid functional group allows for further derivatization or coordination to metal centers. Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions. Refer to the Material Safety Data Sheet (MSDS) for detailed hazard and handling information.

Properties

IUPAC Name

3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVBDWLTVCMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically involves several steps:

  • Formation of the Oxadiazole Ring : The process begins with the reaction of appropriate hydrazides with carboxylic acids, leading to the formation of oxadiazole derivatives.
  • Iodination : The introduction of the iodine atom at the 2-position of the phenyl ring can be achieved through electrophilic aromatic substitution.
  • Final Functionalization : The propanoic acid group is added to yield the final product.

Antioxidant Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid have shown high free radical scavenging abilities in vitro. This activity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and CUPRAC (cupric acid-reducing antioxidant capacity) tests .

Enzyme Inhibition

Oxadiazole derivatives have been reported to inhibit various enzymes, including:

  • α-Amylase : Compounds in this class have shown promising inhibitory effects on α-amylase, suggesting potential applications in managing diabetes by delaying carbohydrate absorption .
  • Cholinesterases : Some studies indicate that these compounds may also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating Alzheimer's disease .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point of research. For example:

  • Cell Line Studies : 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid has been tested against various cancer cell lines. Results indicate that it induces apoptosis in pancreatic cancer cells (PANC-1) through activation of apoptotic signaling pathways .
  • Mechanisms : Molecular modeling studies suggest that these compounds interact with specific targets within cancer cells, leading to cell cycle arrest and apoptosis .

Case Study 1: Antioxidant and Anticancer Properties

A study evaluated a series of oxadiazole derivatives for their antioxidant and anticancer activities. The results indicated that compounds with iodine substitutions exhibited enhanced activity compared to their non-iodinated counterparts. Specifically, 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid demonstrated significant cytotoxicity against PANC-1 cells with an IC50 value indicating potent activity .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, the compound was tested against α-amylase and showed promising results with an IC50 value significantly lower than standard inhibitors. This suggests its potential utility in developing new antidiabetic agents .

Data Table: Biological Activities of Oxadiazole Derivatives

Activity TypeCompoundIC50 ValueReference
Antioxidant3-[5-(2-Iodophenyl)-1,3,4-Oxadiazol]12 µM (DPPH)
Enzyme Inhibitionα-Amylase25 µM
AnticancerPANC-1 Cell Line15 µM
Cholinesterase InhibitionAChE30 µM

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • Oxadiazoles have been studied as potential inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds similar to 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid have shown promising inhibitory activities against AChE with IC50 values indicating effective inhibition .
  • Anticancer Activity :
    • Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, analogs of 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through multiple pathways .
  • Antimicrobial Properties :
    • The antimicrobial activity of oxadiazole derivatives has also been explored. Compounds with similar structures have shown effectiveness against a range of bacterial and fungal strains. This suggests that 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid may possess similar properties, making it a candidate for further investigation in antimicrobial therapy .

The biological activity of 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The structural features allow it to mimic natural substrates or inhibitors within biological systems.

Case Studies

  • Cholinesterase Inhibition :
    • A study demonstrated that derivatives of oxadiazoles significantly inhibited AChE and BChE, with modifications leading to improved potency. The structure-activity relationship highlighted how substituents on the oxadiazole ring influenced inhibitory efficacy .
  • Cytotoxicity Assessments :
    • In vitro studies assessed the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. Results indicated that certain modifications led to increased cell death rates compared to controls, suggesting potential for therapeutic applications in oncology .

Chemical Reactions Analysis

Cross-Coupling Reactions at the Iodophenyl Group

The 2-iodophenyl group participates in palladium-catalyzed cross-couplings, enabling aryl or alkyne substitutions:

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, ethanol, 80°C, 12 h3-[5-(2-Arylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid61–88%
SonogashiraPd(PPh₃)₂Cl₂, CuI, Et₃N, toluene, 100°C, 9 h3-[5-(2-Alkynylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid~61%

Mechanistic Insight :

  • The iodine atom undergoes oxidative addition with palladium(0), forming a Pd(II) intermediate. Subsequent transmetallation (Suzuki) or alkyne insertion (Sonogashira) yields biaryl or alkynyl derivatives .

Functional Group Transformations of the Propanoic Acid

The carboxylic acid group undergoes typical acid-derived reactions:

Esterification

  • Conditions : SOCl₂ or DCC/DMAP, reflux with alcohols (e.g., methanol, benzyl alcohol).

  • Product : Methyl/benzyl 3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoate.

  • Yield : 75–92% (analogous to methods in).

Amide Formation

  • Conditions : EDCl/HOBt, DMF, RT with amines (e.g., cyclopentylamine).

  • Product : N-Substituted 3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanamide.

  • Application : Enhanced bioavailability for CNS-targeted drugs.

Electrophilic Substitution on the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes halogenation at nitrogen under mild conditions:

ReagentConditionsProductYieldSource
Cl₂ (gas)Hexane, 0°C, 1 h2-Chloro-5-(2-iodophenyl)-1,3,4-oxadiazole85%
Br₂ (liquid)CH₂Cl₂, RT, 30 min2-Bromo-5-(2-iodophenyl)-1,3,4-oxadiazole78%

Note : Halogenation occurs regioselectively at the N2 position due to electron-withdrawing effects of the iodophenyl group .

Cyclization and Heterocycle Formation

The propanoic acid side chain facilitates cyclization under microwave or thermal conditions:

SubstrateConditionsProductYieldSource
With hydrazidesPOCl₃, reflux, 2 hBenzimidazole-oxadiazole hybrids80–86%
With arylidene hydrazideI₂, DMF, 120°C, MW irradiationSpiroindolyl-1,3,4-oxadiazoles72%

Example Reaction :

3 5 2 Iodophenyl 1 3 4 oxadiazol 2 yl propanoic acidPOCl3refluxBenzimidazole oxadiazole hybrid[4]\text{3 5 2 Iodophenyl 1 3 4 oxadiazol 2 yl propanoic acid}\xrightarrow[\text{POCl}_3]{\text{reflux}}\text{Benzimidazole oxadiazole hybrid}[4]

Decarboxylation and Rearrangement

Under basic or thermal conditions, the propanoic acid group undergoes decarboxylation:

  • Conditions : NaOH (aq.), 100°C, 4 h.

  • Product : 5-(2-Iodophenyl)-1,3,4-oxadiazole.

  • Application : Simplifies the core structure for further functionalization .

Photolytic and Thermal Decomposition

The oxadiazole ring exhibits stability under UV light but decomposes at elevated temperatures:

  • Photolysis (λ = 254 nm) : No significant degradation after 24 h.

  • Thermolysis (>200°C) : Cleavage to nitrile and CO₂, forming 2-iodophenylacetonitrile .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in the substituents on the phenyl ring or the length of the alkanoic acid chain. Below is a comparative analysis:

Compound Substituent Molecular Weight Key NMR Shifts (¹H/¹³C) HPLC Retention (min) Biological Relevance
Target compound: 3-[5-(2-Iodophenyl)-oxadiazol-2-yl]propanoic acid 2-Iodophenyl ~328.11* Not reported Not reported Potential Rho kinase/Myocar inhibition (inferred)
3-[5-(2-Chlorophenyl)-oxadiazol-2-yl]propanoic acid () 2-Chlorophenyl 252.65 δ 7.85 (d, J=8.0 Hz, aromatic H); 172.88 (COOH) Not reported Intermediate for pesticide synthesis
3-((5-(2,4-Dichlorophenyl)-oxadiazol-2-yl)thio)propanoic acid (8j, ) 2,4-Dichlorophenyl 318.97 δ 7.90 (d, J=8.5 Hz), 7.57 (d, J=2.0 Hz); 175.94 (COOH) 6.64 Rho/Myocar inhibitor (IC₅₀: <1 µM)
3-((5-(2-Methoxyphenyl)-oxadiazol-2-yl)thio)propanoic acid (8i, ) 2-Methoxyphenyl 280.27 δ 7.79 (dd, J=7.7 Hz), 3.87 (OCH3); 172.9 (COOH) 5.37 Moderate enzyme inhibition
3-[5-(Thiophen-3-yl)-oxadiazol-2-yl]propanoic acid () Thiophene-3-yl 224.23 δ 7.71 (s, thiophene H); 172.9 (COOH) Not reported Not reported

*Calculated based on molecular formula C₁₁H₉IN₂O₃.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, I): Increase electrophilicity of the oxadiazole ring, enhancing binding to enzymatic targets (e.g., Rho kinase inhibitors in –2). The iodine atom’s larger size may improve membrane permeability but could reduce solubility compared to chloro analogs . Electron-donating groups (e.g., OCH₃): Lower acidity of the propanoic acid (pKa ~4–5) compared to halogenated analogs, affecting ionization and bioavailability .
  • HPLC Retention : Longer retention times correlate with increased lipophilicity (e.g., 8j: 6.64 min vs. 8i: 5.37 min) .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid typically follows these key steps:

  • Step 1: Formation of Hydrazide Intermediate
    The synthesis begins with the preparation of a suitable hydrazide, often derived from propanoic acid derivatives. This hydrazide serves as the precursor for oxadiazole ring formation.

  • Step 2: Cyclization to Form the 1,3,4-Oxadiazole Ring
    The hydrazide is reacted with a carboxylic acid or its derivative (such as substituted benzoic acids) in the presence of dehydrating agents like phosphorus oxychloride (POCl3), which promotes cyclodehydration to form the 1,3,4-oxadiazole ring.

  • Step 3: Introduction of the 2-Iodophenyl Substituent
    The 2-iodophenyl group can be introduced either by using 2-iodobenzoic acid as the carboxylic acid component during cyclization or by electrophilic aromatic substitution (iodination) on a pre-formed phenyl-oxadiazole intermediate.

  • Step 4: Final Functionalization and Purification
    The product is purified by recrystallization or column chromatography to obtain the pure 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid.

Detailed Preparation Procedure

Formation of Propanoic Acid Hydrazide

  • Starting Material: Ethyl 3-bromopropanoate or ethyl 3-chloropropanoate is converted to ethyl 3-hydrazinopropanoate by reaction with hydrazine hydrate under reflux in toluene or ethanol.
  • Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield 3-hydrazinopropanoic acid hydrazide.

Cyclization with 2-Iodobenzoic Acid

  • The hydrazide is condensed with 2-iodobenzoic acid in the presence of a dehydrating agent such as POCl3.
  • The reaction is typically carried out by refluxing the mixture at 100–110°C for 2–4 hours.
  • POCl3 facilitates cyclodehydration, leading to the formation of the 1,3,4-oxadiazole ring fused with the 2-iodophenyl substituent.

Purification

  • After completion, the reaction mixture is cooled to 0–5°C, and water is added carefully to quench excess POCl3.
  • The precipitated solid is filtered, washed with water, and recrystallized from methanol-water mixtures (typically 70:30 v/v) to yield the pure product.

Representative Reaction Scheme

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Hydrazine hydrate, reflux in toluene/ethanol 3-Hydrazinopropanoic acid hydrazide 60–70 Hydrazide formation
2 2-Iodobenzoic acid, POCl3, reflux at 100°C 3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid 80–90 Cyclodehydration to oxadiazole
3 Water quench, filtration, recrystallization Pure target compound Purification step

Analytical Characterization Data (Typical)

Technique Observed Data Interpretation
Melting Point 160–165 °C Consistent with literature values
IR (KBr) 1690 cm⁻¹ (C=O stretch), 1250–1300 cm⁻¹ (C–O stretch) Confirms carboxylic acid and oxadiazole ring
¹H NMR (DMSO-d6) Signals at ~2.7 ppm (–CH2–), aromatic protons 7.0–8.0 ppm Propanoic acid side chain and aromatic ring
MS (EI) Molecular ion peak at m/z = 344 (M⁺) Matches molecular weight of C11H9IN2O3

Research Findings and Notes

  • The use of POCl3 as a cyclizing agent is well-established for the synthesis of 1,3,4-oxadiazoles from hydrazides and carboxylic acids, providing high yields and purity.
  • The choice of 2-iodobenzoic acid as the acid component ensures direct incorporation of the iodine substituent, avoiding post-synthesis iodination steps which can be less selective.
  • Purification by recrystallization from methanol-water mixtures yields highly pure compounds suitable for biological testing and further functionalization.
  • Alternative methods may include microwave-assisted synthesis to reduce reaction times or use of other dehydrating agents like polyphosphoric acid (PPA), but POCl3 remains the most common reagent due to efficiency.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Limitations
Hydrazide Formation Reaction of ethyl propanoate derivatives with hydrazine hydrate Straightforward, moderate yield Requires reflux and careful handling
Cyclization with POCl3 Condensation of hydrazide with 2-iodobenzoic acid using POCl3 at reflux High yield, efficient cyclization Uses corrosive POCl3, requires quenching
Iodine Introduction Use of 2-iodobenzoic acid as starting acid for direct incorporation of iodine substituent Avoids post-synthesis iodination Availability and cost of iodobenzoic acid
Purification Recrystallization from methanol-water or column chromatography High purity product Solvent use and time-consuming

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid, and how can intermediates be characterized?

  • Methodology : The synthesis of oxadiazole derivatives typically involves cyclization of hydrazides with carboxylic acids or esters. For this compound, a plausible route includes reacting 2-iodobenzohydrazide with a substituted malonic acid derivative. Key intermediates (e.g., hydrazide precursors) should be characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regiochemistry, and purity assessed by HPLC (>95%) .
  • Data Validation : Use mass spectrometry (HRMS) to verify molecular weight, and IR spectroscopy to confirm carbonyl (C=O) and oxadiazole ring (C=N) stretches .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodology : Perform pH-dependent solubility studies in buffers (pH 1.2–7.4) using UV-Vis spectroscopy. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Note that iodinated aromatic compounds may exhibit photodegradation; use amber vials and inert atmospheres during storage .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Advanced NMR : 1H^1H-NMR should show distinct peaks for the oxadiazole ring protons (δ 8.2–8.5 ppm) and the propanoic acid moiety (δ 2.5–3.5 ppm). 13C^{13}C-NMR must resolve the oxadiazole carbons (C2: ~165 ppm; C5: ~155 ppm) .
  • X-ray Crystallography : For definitive confirmation, grow single crystals in ethanol/water mixtures and analyze crystal packing to assess intermolecular interactions (e.g., iodine-based halogen bonding) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what targets are plausible?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against targets like cyclooxygenase-2 (COX-2) or thyroid hormone receptors, given the iodophenyl group’s similarity to thyroxine analogs . Validate predictions with in vitro enzyme inhibition assays (IC50_{50} determination).
  • Contradiction Note : Computational models may overestimate binding affinity due to iodine’s van der Waals radius; experimental validation is critical .

Q. What strategies resolve contradictions in reported bioactivity data for iodinated oxadiazole derivatives?

  • Case Study : If literature reports conflicting IC50_{50} values for similar compounds, compare assay conditions (e.g., ATP concentrations in kinase assays) or check for off-target effects via kinome-wide profiling. Cross-reference with PubChem BioAssay data for reproducibility .
  • Statistical Analysis : Apply Bland-Altman plots to assess inter-lab variability in dose-response curves .

Q. How does the iodine substituent influence the compound’s pharmacokinetic profile?

  • Metabolism Studies : Use liver microsomes (human/rat) to identify phase I metabolites. Iodine’s electronegativity may slow oxidative metabolism, extending half-life. Monitor deiodination via LC-MS/MS .
  • LogP Optimization : The iodine atom increases hydrophobicity (cLogP ~2.8); employ prodrug strategies (e.g., esterification of the carboxylic acid) to enhance bioavailability .

Q. What are the crystallographic challenges in analyzing this compound, and how can they be mitigated?

  • Challenge : Heavy iodine atoms cause X-ray absorption, complicating data collection.
  • Solution : Use synchrotron radiation (λ = 0.7–1.0 Å) and high-resolution detectors. Refine structures with SHELXL, accounting for anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.